Intestinal Absorption: Neostenine vs. Neotuberostemonine in Caco-2 Model
Neostenine demonstrates a 29.8% higher absorptive permeability compared to its close analog Neotuberostemonine in a Caco-2 monolayer model, a standard in vitro system for predicting human intestinal absorption. Both compounds are substrates of P-glycoprotein (P-gp), but their differing permeability coefficients have direct implications for their oral bioavailability and in vivo exposure. This data is critical for researchers designing oral dosing regimens or investigating structure-permeability relationships within Stemona alkaloids .
| Evidence Dimension | Apparent Permeability Coefficient (Papp) in Caco-2 Cells |
|---|---|
| Target Compound Data | Papp(AB) = 12.03 ± 1.14 × 10⁻⁶ cm/s |
| Comparator Or Baseline | Neotuberostemonine: Papp(AB) = 9.27 ± 0.79 × 10⁻⁶ cm/s |
| Quantified Difference | +29.8% higher for Neostenine |
| Conditions | Caco-2 monolayer model; apical-to-basolateral (AB) transport direction; temperature 37°C; incubation time up to 180 min; concentration 50-200 µM |
Why This Matters
The 29.8% higher permeability directly predicts better oral absorption, making Neostenine the preferred choice for in vivo efficacy studies where oral bioavailability is a critical parameter.
